molecular formula C18H21F3N6 B2486014 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2034466-23-2

6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine

Cat. No. B2486014
CAS RN: 2034466-23-2
M. Wt: 378.403
InChI Key: GMIVNRMTROGOFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidin-4-amine derivatives involves multi-step chemical processes. For instance, a practical synthesis method involves converting commercially available precursors into key intermediates through a series of reactions. This approach has been applied in preparing potent inhibitors, highlighting the economic viability of such synthesis routes for complex molecules like 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine derivatives (Haiming Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives involves intricate arrangements of the cyclobutyl, trifluoromethyl, and piperidinyl groups attached to the pyrimidin-4-amine core. The synthesis and characterization of substituted tricyclic compounds provide insights into the structural nuances that impact their biological activities (M. Mittal et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving pyrimidin-4-amine derivatives often leverage the reactivity of the pyrimidine ring. Intramolecular inverse electron-demand [4+2] cycloadditions have been utilized for the synthesis of related compounds, highlighting the versatility and reactivity of the pyrimidine moiety in constructing complex molecular architectures (Morgan Donnard et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, are crucial for their potential applications. The synthesis and evaluation of related compounds have shed light on the influence of structural modifications on these physical properties, providing a foundation for understanding the behavior of this compound (A. Smolobochkin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for further functionalization, and behavior under different conditions, are critical for the utility of pyrimidin-4-amine derivatives. Studies on the synthesis, characterization, and antimicrobial activity of substituted compounds provide valuable insights into the chemical properties that make these molecules of interest for further research and potential applications (M. Mittal et al., 2011).

Scientific Research Applications

Intramolecular Cyclization Studies

A study by Donnard et al. (2017) explored the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, demonstrating a method for synthesizing dihydro-cyclopentapyridin-amines. This research underscores the importance of pyrimidin-4-amines in facilitating complex cyclization reactions, contributing to the synthesis of novel heterocyclic compounds (Donnard et al., 2017).

Antimicrobial Activity

Mittal et al. (2011) investigated the synthesis, characterization, and biological activity of substituted tricyclic compounds, including pyrimidin-4-amine derivatives, demonstrating significant antibacterial and antifungal activities. This study illustrates the potential of pyrimidin-4-amines in developing new antimicrobial agents (Mittal et al., 2011).

Aminomethylation Reaction

Research by Dotsenko et al. (2012) on the Mannich reaction involving N,S-containing heterocycles highlights the synthetic utility of pyrimidin-4-amine derivatives in forming complex heterocyclic structures, contributing to the diverse applications of such compounds in organic synthesis (Dotsenko et al., 2012).

Microwave-Assisted Synthesis

Merugu et al. (2010) explored the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines, demonstrating the efficiency of microwave irradiation in the synthesis of pyrimidin-4-amine derivatives and their potential in antibacterial applications (Merugu et al., 2010).

Heterocyclic Synthesis

A study by Ho and Suen (2013) on the synthesis of novel pyrimidine derivatives incorporating a cyano-methyl-(thio)pyrimidine moiety highlights the role of pyrimidin-4-amines in the development of new heterocyclic compounds with potential pharmaceutical applications (Ho & Suen, 2013).

Mechanism of Action

properties

IUPAC Name

6-cyclobutyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)15-9-17(25-11-23-15)27-6-4-13(5-7-27)26-16-8-14(22-10-24-16)12-2-1-3-12/h8-13H,1-7H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIVNRMTROGOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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